molecular formula C9H19ClO4S B13522333 2-((2-Ethoxyethoxy)methyl)butane-1-sulfonyl chloride

2-((2-Ethoxyethoxy)methyl)butane-1-sulfonyl chloride

Cat. No.: B13522333
M. Wt: 258.76 g/mol
InChI Key: NCLFWYITGZEUQR-UHFFFAOYSA-N
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Description

2-((2-Ethoxyethoxy)methyl)butane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H19ClO4S and a molecular weight of 258.76 g/mol . It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis due to its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Ethoxyethoxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of butane-1-sulfonyl chloride with 2-ethoxyethanol under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-((2-Ethoxyethoxy)methyl)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((2-Ethoxyethoxy)methyl)butane-1-sulfonyl chloride has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-((2-Ethoxyethoxy)methyl)butane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Properties

Molecular Formula

C9H19ClO4S

Molecular Weight

258.76 g/mol

IUPAC Name

2-(2-ethoxyethoxymethyl)butane-1-sulfonyl chloride

InChI

InChI=1S/C9H19ClO4S/c1-3-9(8-15(10,11)12)7-14-6-5-13-4-2/h9H,3-8H2,1-2H3

InChI Key

NCLFWYITGZEUQR-UHFFFAOYSA-N

Canonical SMILES

CCC(COCCOCC)CS(=O)(=O)Cl

Origin of Product

United States

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